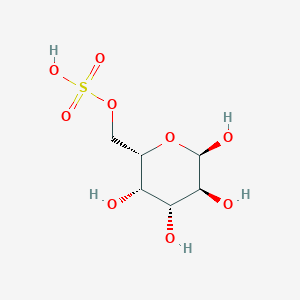
6-O-sulfo-alpha-L-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a sulfate group attached to the sixth carbon of the galactopyranose ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-galactopyranose-6-(hydrogen sulfate) typically involves the sulfation of galactose. This can be achieved through the reaction of galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of alpha-L-galactopyranose-6-(hydrogen sulfate) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the controlled addition of sulfur trioxide to a galactose solution, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-L-galactopyranose-6-(hydrogen sulfate) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield galactose and sulfuric acid.
Esterification: The hydroxyl groups on the galactopyranose ring can react with carboxylic acids to form esters.
Oxidation: The primary alcohol group at the sixth carbon can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Esterification: Requires the presence of a carboxylic acid and a catalyst such as sulfuric acid.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Galactose and sulfuric acid.
Esterification: Various galactopyranose esters.
Oxidation: Galacturonic acid.
Applications De Recherche Scientifique
Alpha-L-galactopyranose-6-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfated polysaccharides and other complex carbohydrates.
Biology: Studied for its role in cell signaling and as a component of glycosaminoglycans, which are important in cellular communication and structural integrity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of alpha-L-galactopyranose-6-(hydrogen sulfate) involves its interaction with specific molecular targets such as enzymes and receptors. The sulfate group enhances the compound’s ability to bind to proteins, thereby modulating their activity. This can influence various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-galactopyranose-6-(hydrogen sulfate): Similar structure but different stereochemistry.
Beta-D-galactopyranose-6-(hydrogen sulfate): Different anomeric form.
Glucose-6-(hydrogen sulfate): Similar sulfate group but different sugar moiety.
Uniqueness
Alpha-L-galactopyranose-6-(hydrogen sulfate) is unique due to its specific stereochemistry and the position of the sulfate group, which confer distinct biological and chemical properties. Its ability to interact with a wide range of proteins makes it a valuable tool in biochemical research and industrial applications .
Propriétés
Numéro CAS |
99531-16-5 |
|---|---|
Formule moléculaire |
C6H12O9S |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
Clé InChI |
OKUVUONOJCDUJY-SXUWKVJYSA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



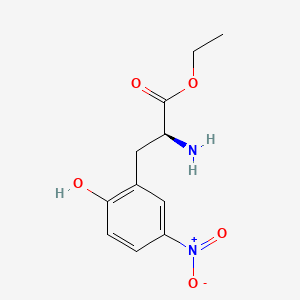

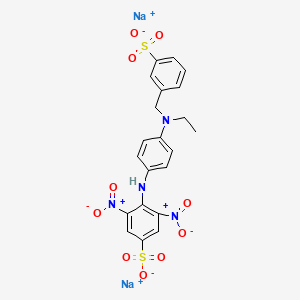
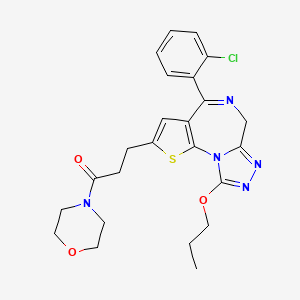


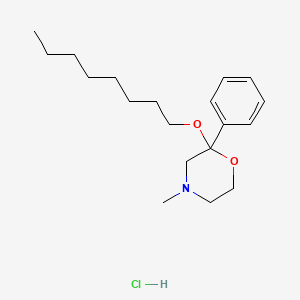
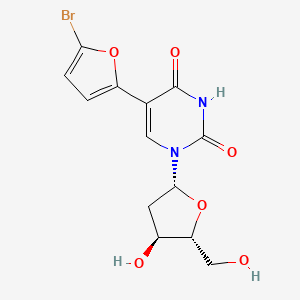

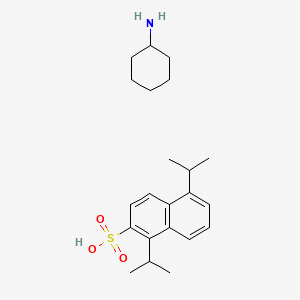
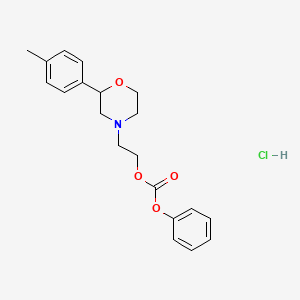
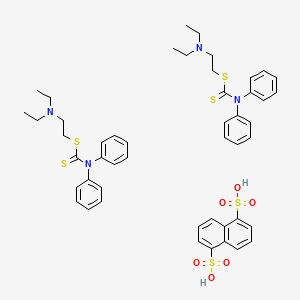
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
